molecular formula C10H12ClNO2 B2949023 2-chloro-N-(2-hydroxyethyl)-N-phenylacetamide CAS No. 28025-61-8

2-chloro-N-(2-hydroxyethyl)-N-phenylacetamide

Cat. No.: B2949023
CAS No.: 28025-61-8
M. Wt: 213.66
InChI Key: URKKKJPZOQINOF-UHFFFAOYSA-N
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Description

2-chloro-N-(2-hydroxyethyl)-N-phenylacetamide is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of acetamide, featuring a chloro group, a hydroxyethyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-hydroxyethyl)-N-phenylacetamide typically involves the reaction of 2-chloroacetyl chloride with N-phenyl ethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-hydroxyethyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyethyl group can be oxidized to a carboxylic acid.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of azido or thiocyanato derivatives.

    Oxidation Reactions: Formation of carboxylic acids.

    Reduction Reactions: Formation of alcohols.

Scientific Research Applications

2-chloro-N-(2-hydroxyethyl)-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-hydroxyethyl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The hydroxyethyl group may enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-hydroxyethyl)acetamide
  • 2-chloro-N-(2-hydroxyethyl)-N,N-dimethylethanaminium chloride

Uniqueness

2-chloro-N-(2-hydroxyethyl)-N-phenylacetamide is unique due to the presence of the phenyl group, which can enhance its lipophilicity and potentially improve its interaction with hydrophobic sites on target molecules. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activities.

Properties

IUPAC Name

2-chloro-N-(2-hydroxyethyl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-8-10(14)12(6-7-13)9-4-2-1-3-5-9/h1-5,13H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKKKJPZOQINOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCO)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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